molecular formula C19H25N3O2S B6041644 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one

7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6041644
M. Wt: 359.5 g/mol
InChI Key: GAEQLHMJUDGQSN-UHFFFAOYSA-N
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Description

7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one, also known as CP-94,253, is a chemical compound that has been studied for its potential use in medicinal applications. This compound belongs to the class of spirocyclic compounds and has been investigated for its therapeutic properties in the treatment of various diseases.

Mechanism of Action

7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action has been studied in vitro and in vivo, and it has been shown to have a significant effect on the behavior and cognitive function of animals.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of synaptic plasticity. These effects are believed to be mediated by the dopamine D4 receptor, which plays a key role in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in laboratory experiments, including its high affinity for the dopamine D4 receptor, its selectivity for this receptor, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one, including the investigation of its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Studies could also focus on the development of more selective and potent dopamine D4 receptor antagonists, as well as the optimization of the synthesis method for 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one to improve its yield and purity. Additionally, further research could explore the potential of 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one as a tool for studying the role of the dopamine D4 receptor in the regulation of behavior and cognition.

Synthesis Methods

The synthesis of 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-pyridinethiol with cyclopropylmethylamine to form an intermediate compound, which is then reacted with 2-bromoacetyl chloride to yield the final product. The synthesis of 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been reported in several scientific journals, and the method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that 7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one has a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and cognition. This receptor is also implicated in the pathogenesis of several neurological disorders.

properties

IUPAC Name

7-(cyclopropylmethyl)-2-(2-pyridin-2-ylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-17(13-25-16-4-1-2-9-20-16)22-11-8-19(14-22)7-3-10-21(18(19)24)12-15-5-6-15/h1-2,4,9,15H,3,5-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEQLHMJUDGQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CSC3=CC=CC=N3)C(=O)N(C1)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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